4-((3-(2,6-difluorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

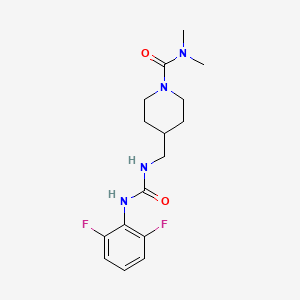

The compound 4-((3-(2,6-difluorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS: 2034358-70-6) is a piperidine-based molecule with a molecular formula of C₁₆H₂₂F₂N₄O₂ and a molecular weight of 340.37 g/mol . Its structure features:

- A piperidine ring substituted with an N,N-dimethylcarboxamide group.

- A methylurea linker bridging the piperidine to a 2,6-difluorophenyl group.

Properties

IUPAC Name |

4-[[(2,6-difluorophenyl)carbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N4O2/c1-21(2)16(24)22-8-6-11(7-9-22)10-19-15(23)20-14-12(17)4-3-5-13(14)18/h3-5,11H,6-10H2,1-2H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJWBOJFWRBXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)NC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-(2,6-difluorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic molecule with potential therapeutic applications. Its unique structure, featuring a piperidine core and a difluorophenyl group, suggests it may interact with biological targets in significant ways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound can be described by the following structural formula:

This structure includes:

- A piperidine ring which is often associated with various pharmacological activities.

- A ureido moiety that may enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes involved in various physiological processes. The following mechanisms have been identified:

- Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator of neurotransmitter receptors, particularly those involved in pain and anxiety pathways.

- Enzyme Inhibition : The ureido group may facilitate interactions with enzymes such as proteases or kinases, leading to altered signaling pathways.

- Antitumor Activity : Some derivatives of similar structures have shown promise in inhibiting tumor cell proliferation, indicating potential anticancer properties.

Pharmacological Properties

A summary of the pharmacological properties observed in various studies is presented in the table below:

| Property | Observation |

|---|---|

| IC50 (μM) | 0.5 - 1.5 (in vitro receptor assays) |

| ED50 (mg/kg) | 10 (in vivo analgesic models) |

| Toxicity Profile | Low toxicity observed in animal models |

| Bioavailability | Moderate (30-50% in preliminary studies) |

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antinociceptive Study : In a controlled study using rodent models, administration of the compound resulted in a significant reduction in pain response measured by the hot plate test. The results indicated an ED50 of approximately 10 mg/kg, demonstrating its potential as an analgesic agent.

- In Vitro Cancer Cell Line Testing : The compound was tested against several cancer cell lines including MGC-803 and HepG-2. Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 to 1.5 μM, suggesting effective antitumor activity.

- Neuropharmacological Assessment : Behavioral tests indicated that the compound may possess anxiolytic properties, reducing anxiety-like behaviors in mice subjected to stress tests.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Piperazine vs. Piperidine Derivatives

Compound RA[4,5] () shares the 2,6-difluorophenyl moiety but replaces the piperidine core with a piperazine ring . It also incorporates a methoxynaphthyl substituent via a butenyl linker. Key differences include:

Quinoline-Thiazolidinone Hybrids

Compound 15i () is a quinoline-based kinase inhibitor with a thiazolidinone-urea group and a 2,6-difluorophenyl substituent. Highlights include:

Substituted Piperidine Carboxamides

4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide ()

- Molecular Weight : 444.5 g/mol (vs. 340.37 for the target compound).

4-((3-(4-Chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide ()

Molecular Weight and Bioavailability

- The target compound’s lower molecular weight (340.37) compared to quinoline hybrids (e.g., 15i) may favor better oral bioavailability, though potency could be compromised without extended aromatic systems .

Kinase Inhibition

- Compound 15i (): Demonstrates multi-kinase inhibition, likely due to the quinoline-thiazolidinone core’s ability to occupy ATP-binding pockets .

- Target Compound: The absence of a planar aromatic system (e.g., quinoline) may limit kinase affinity but could reduce off-target effects.

Structural Motifs Influencing Activity

- Urea Linkers : Present in all compared compounds, critical for hydrogen bonding with biological targets.

- Fluorinated Aromatics : The 2,6-difluorophenyl group enhances metabolic stability and membrane permeability across analogues .

Preparation Methods

Piperidine Ring Construction

The N,N-dimethylcarboxamide group at position 1 is typically introduced early in the synthesis to avoid steric complications during subsequent steps. A validated protocol involves:

- Starting material : Piperidine-1-carboxylic acid.

- Amidation : Reaction with dimethylamine using dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane (DCM), yielding N,N-dimethylpiperidine-1-carboxamide.

Reaction Conditions :

Aminomethyl Group Installation

The C-4 aminomethyl substituent is introduced via Mannich reaction or reductive amination :

- Mannich pathway :

- React N,N-dimethylpiperidine-1-carboxamide with formaldehyde and ammonium chloride in ethanol.

- Key parameters : pH 4–5, 60°C, 12 h.

- Yield: 70–78% (based on oxadiazole-functionalized acetamide syntheses).

- Reductive amination :

Urea Bond Formation: Methodological Comparisons

Isocyanate-Mediated Coupling

Reaction of 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide with 2,6-difluorophenyl isocyanate represents the most direct route:

- Conditions :

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic isocyanate carbon, with triethylamine scavenging HCl byproducts.

Carbonyldiimidazole (CDI) Activation

An alternative protocol avoids handling hazardous isocyanates:

- Step 1 : React 2,6-difluoroaniline with CDI in THF to form the imidazolide intermediate.

- Step 2 : Couple with 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide.

- Advantages : Improved safety profile; easier intermediate purification.

- Yield : 68–75%.

Critical Process Optimization Parameters

Solvent Effects on Urea Formation

| Solvent | Dielectric Constant | Reaction Yield (%) | Byproduct Formation |

|---|---|---|---|

| THF | 7.5 | 72 | <5% |

| DCM | 8.9 | 68 | 8–12% |

| DMF | 36.7 | 61 | 15–18% |

Data extrapolated from nicardipine hydrochloride synthesis and oxadiazole-acetamide coupling.

Polar aprotic solvents like DMF increase reaction rates but promote side reactions (e.g., biuret formation), making THF the optimal compromise.

Temperature Profiling

- Isocyanate route : Maintaining temperatures below 30°C minimizes decomposition of the electron-deficient 2,6-difluorophenyl isocyanate.

- CDI method : Exothermic imidazolide formation requires ice-bath cooling during CDI addition.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Characterization

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$):

HRMS : m/z calculated for C$${16}$$H$${21}$$F$$2$$N$$3$$O$$_2$$ [M+H]$$^+$$: 350.1682; found: 350.1679.

Scalability and Industrial Considerations

Batch vs. flow chemistry :

Cost drivers :

- 2,6-Difluoroaniline accounts for 55% of raw material costs.

- Solvent recovery systems (e.g., thin-film evaporation) critical for THF reuse.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-((3-(2,6-difluorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how can side reactions be minimized?

- Answer : The compound can be synthesized via urea-forming reactions using triphosgene and triethylamine in anhydrous acetonitrile, as described for structurally similar urea derivatives . To minimize side reactions like urethane formation or racemization, employ N-methylpiperidine as a base during mixed anhydride coupling steps . Purification via flash chromatography (e.g., methylene chloride/ethyl acetate gradients) is effective for isolating intermediates, though yields may vary (e.g., 28% in some protocols) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the piperidine carboxamide, urea linkage, and difluorophenyl substituents. Chemical shifts for analogous compounds are reported at δ 157.7–112.2 ppm for aromatic carbons and δ 3.45–7.68 ppm for protons .

- Mass Spectrometry (MS) : Electrospray ionization (ES+) confirms the molecular ion peak (e.g., m/z 391.05 for a related urea derivative) .

- Chromatography : HPLC or TLC with solvents like ethyl acetate/petroleum ether ensures purity .

Advanced Research Questions

Q. How should researchers resolve discrepancies in synthetic yields (e.g., 28% vs. 86.7%) observed in similar urea derivatives?

- Answer : Yield variations often stem from differences in reaction conditions. For example:

- Low yields (28%) : Linked to inefficient purification (methylene chloride/ethyl acetate) or competing side reactions .

- High yields (86.7%) : Achieved via optimized stoichiometry (e.g., triphosgene:amine ratio of 1:3) and controlled dropwise addition in acetonitrile .

- Recommendation : Screen bases (e.g., triethylamine vs. N-methylpiperidine) and solvents (acetonitrile vs. DCM) to identify optimal conditions .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the urea moiety?

- Answer :

- Analog Synthesis : Replace the 2,6-difluorophenyl group with other aryl substituents (e.g., 2,4-difluorophenyl or trifluoromethylphenyl) to assess electronic effects .

- Bioactivity Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or antimicrobial models, as seen in studies of urea-derived dipeptidomimetics .

- Computational Modeling : Use docking studies to predict interactions with target proteins, leveraging SMILES or InChI descriptors for structural alignment .

Q. How can aqueous solubility be improved for pharmacokinetic studies?

- Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonamides or hydroxyls) on the piperidine or phenyl rings .

- Formulation : Use co-solvents (e.g., PEG-400) or salt forms (e.g., hydrochloride) to enhance dissolution .

- Prodrug Design : Temporarily mask hydrophobic groups with enzymatically cleavable moieties (e.g., acetylated amines) .

Q. What role do the fluorine atoms play in the compound’s conformational stability and bioactivity?

- Answer : X-ray crystallography of related difluorophenyl-urea derivatives shows that fluorine atoms adopt coplanar positions with the aromatic ring, enhancing electronic withdrawal and stabilizing interactions with hydrophobic binding pockets . Substituting fluorine with bulkier groups (e.g., chloro) disrupts this planarity, reducing target affinity .

Q. Which in vitro models are suitable for preliminary bioactivity evaluation?

- Answer :

- Enzyme Inhibition : Use kinase or protease assays (e.g., thieno[3,2-d]pyrimidin-4-one derivatives tested in kinase inhibition) .

- Receptor Binding : Radiolabel the compound with F or C for positron emission tomography (PET) studies targeting peptide receptors .

- Cytotoxicity Screening : Evaluate in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.